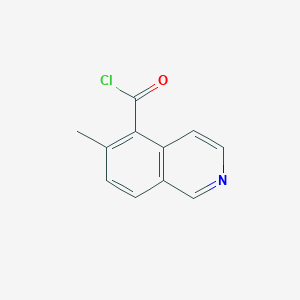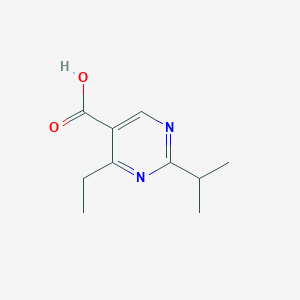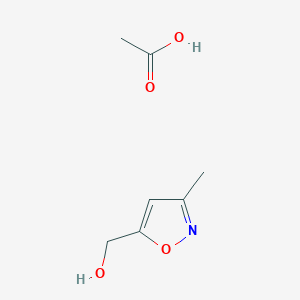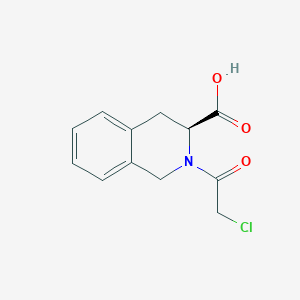
6-Methylisoquinoline-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylisoquinoline-5-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-5-carbonyl chloride typically involves the chlorination of 6-Methylisoquinoline-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_7\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{NOCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 6-Methylisoquinoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 6-Methylisoquinoline-5-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 6-Methylisoquinoline-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., tetrahydrofuran), low temperature.
Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), elevated temperature.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
6-Methylisoquinoline-5-carboxamide: from reduction reactions.
6-Methylisoquinoline-5-carboxylic acid: from oxidation reactions.
科学的研究の応用
6-Methylisoquinoline-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Methylisoquinoline-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the isoquinoline scaffold. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
類似化合物との比較
Isoquinoline: The parent compound, which lacks the methyl and carbonyl chloride substituents.
6-Methylisoquinoline: Similar structure but without the carbonyl chloride group.
5-Isoquinolinecarbonyl chloride: Similar structure but without the methyl group.
Uniqueness: 6-Methylisoquinoline-5-carbonyl chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities.
特性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
6-methylisoquinoline-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-6-13-5-4-9(8)10(7)11(12)14/h2-6H,1H3 |
InChIキー |
GFQGSNQDMIQFJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)

![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)

![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)

amine](/img/structure/B13208386.png)

![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

